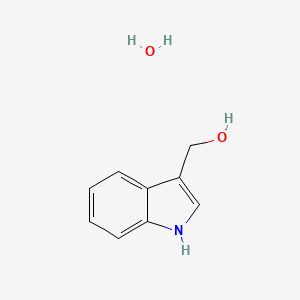

Indole-3-carbinol hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole-3-carbinol hydrate is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a bioactive compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The compound is produced by the breakdown of glucobrassicin, a glucosinolate found in these vegetables .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indole-3-carbinol hydrate can be synthesized through the reduction of indole-3-carboxaldehyde using sodium boron hydride in an alkyl alcohol medium . This method involves the reduction reaction under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables followed by purification processes. The compound can also be synthesized chemically in large-scale production facilities using the aforementioned synthetic routes .

Analyse Chemischer Reaktionen

Types of Reactions: Indole-3-carbinol hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-3-carboxylic acid.

Reduction: It can be reduced to form indole-3-methanol.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbinol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium boron hydride is commonly used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Indole-3-carboxylic acid.

Reduction: Indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Indole-3-carbinol hydrate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various indole derivatives.

Medicine: this compound is being investigated for its anti-cancer properties, particularly in breast, prostate, and cervical cancers.

Industry: The compound is used in the formulation of dietary supplements due to its potential health benefits.

Wirkmechanismus

Indole-3-carbinol hydrate exerts its effects through several mechanisms:

Estrogen Metabolism: It promotes the breakdown of estrogen into less potent forms, reducing the overall estrogenic load in the body.

Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the Akt/NF-κB signaling network.

Anti-inflammatory and Antioxidant Effects: It reduces the production of pro-inflammatory cytokines and oxidative stress markers.

Vergleich Mit ähnlichen Verbindungen

3,3’-Diindolylmethane: A major in vivo product of indole-3-carbinol hydrate with similar anti-cancer properties.

Indole-3-acetic acid: A plant hormone with different biological functions but similar structural features.

Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential therapeutic applications in hormone-related cancers . Its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, make it a compound of significant interest in scientific research .

Eigenschaften

IUPAC Name |

1H-indol-3-ylmethanol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-15-6 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)